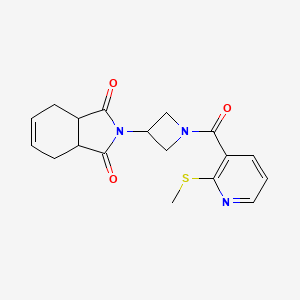

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with intriguing properties. Its multi-faceted structure, consisting of a nicotinoyl moiety, an azetidine ring, and an isoindoline core, positions it as an interesting subject for research in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis of this compound generally involves multi-step procedures:

Step 1: Preparation of the 2-(methylthio)nicotinoyl intermediate, typically through the methylation of 2-mercaptonicotinic acid.

Step 2: Formation of the azetidine ring via cyclization reactions involving appropriate dihalides or equivalent precursors.

Step 3: Integration of the azetidine intermediate with the isoindoline moiety, possibly through nucleophilic substitution or condensation reactions.

Industrial Production Methods:

Industrial-scale production may streamline these processes through:

Optimizing reaction conditions to maximize yield and purity.

Employing catalytic agents to enhance reaction efficiency.

Utilizing continuous flow reactors to maintain consistent reaction environments.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones under appropriate oxidative conditions.

Reduction: Nitrogen-containing rings can undergo reduction to yield amines or partially saturated derivatives.

Substitution: Various substitutions can occur at the nitrogen or carbon atoms within the azetidine and isoindoline rings.

Common Reagents and Conditions:

Oxidation: Use of hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Employing lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogenation conditions.

Substitution: Halogenating agents, strong bases, or nucleophiles such as alkyl/aryl halides.

Major Products Formed:

Sulfoxides/Sulfones: Products from oxidation reactions.

Amines: Products from reduction processes.

Alkylated/Arylated derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: Acts as an intermediate in multi-step synthesis for more complex molecular structures.

Study of Reaction Mechanisms: Used to elucidate pathways and mechanisms in organic reactions involving heterocycles and nitrogenous compounds.

Biology:

Molecular Probes: Employed in developing probes for studying biological pathways, particularly those involving sulfur and nitrogen metabolism.

Enzyme Inhibition Studies: Serves as a scaffold for designing inhibitors targeting specific enzymes.

Medicine:

Drug Development: Potential precursor or building block for pharmaceuticals, especially those targeting neural or cardiovascular systems.

Antimicrobial Agents: Investigated for antibacterial and antifungal properties due to its unique structural features.

Industry:

Specialty Chemicals: Utilized in manufacturing high-value specialty chemicals for various industrial applications.

Materials Science:

Mecanismo De Acción

Molecular Targets:

Enzymes: May inhibit or activate specific enzymes through binding to active sites or allosteric sites.

Receptors: Potential interaction with cellular receptors, modulating signaling pathways.

Pathways Involved:

Metabolic Pathways: Impacts pathways involving sulfur metabolism due to its sulfur-containing moiety.

Signal Transduction: Affects signal transduction pathways in cells, influencing cellular responses and functions.

Comparación Con Compuestos Similares

Thiophene derivatives

Nicotinamide analogs

Azetidine-containing molecules

Comparison Highlights:

Structural Uniqueness: The integration of a sulfur-containing nicotinoyl group with an azetidine and isoindoline core sets it apart from other similar compounds.

Functional Diversity: The presence of multiple reactive sites allows for diverse chemical reactions and potential modifications, making it more versatile than simpler analogs.

Actividad Biológica

The compound 2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an isoindole moiety and a nicotinoyl group. Its molecular formula and weight are essential for understanding its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 294.36 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. Preliminary studies have shown that the compound may inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar isoindole derivatives displayed activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. In a study focusing on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited dose-dependent cytotoxicity. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive functions. The compound appears to modulate neurotransmitter levels, particularly acetylcholine, which is crucial for memory and learning processes .

Case Studies

- Antimicrobial Efficacy : A study conducted on various isoindole derivatives found that those with methylthio substituents showed enhanced activity against multidrug-resistant strains .

- Cancer Cell Line Testing : In vitro tests on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment .

- Neuroprotection in Rodent Models : Rodent studies indicated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal death and preserved motor function .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound could modulate neurotransmitter receptors, enhancing synaptic transmission.

Propiedades

IUPAC Name |

2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRBJXKWWOVPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.